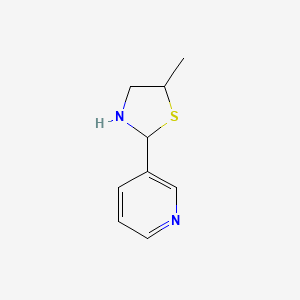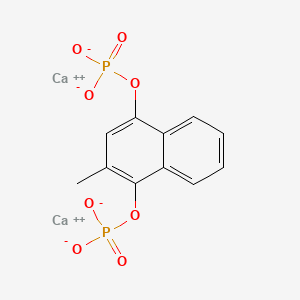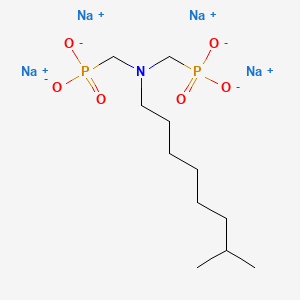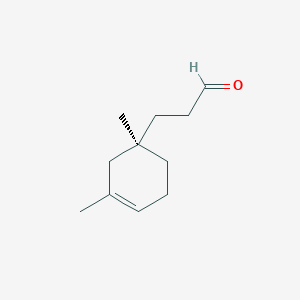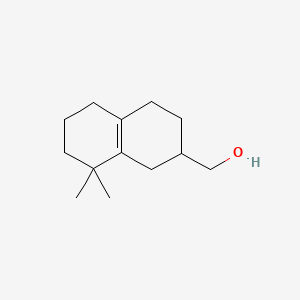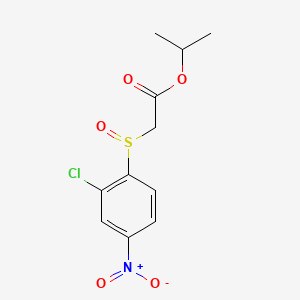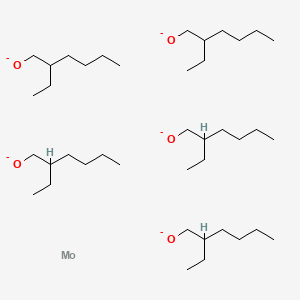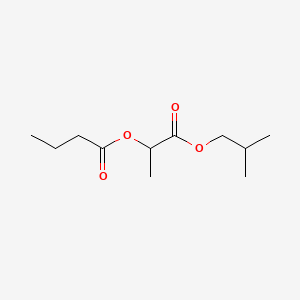
Benzyltris(dimethylaminato)phosphorus(1+) chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyltris(dimethylaminato)phosphorus(1+) chloride is a chemical compound with the molecular formula C₁₃H₂₅ClN₃P. It is known for its unique structure, which includes a phosphorus atom bonded to three dimethylaminato groups and one benzyl group, with a chloride ion as a counterion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyltris(dimethylaminato)phosphorus(1+) chloride typically involves the reaction of benzyl chloride with tris(dimethylamino)phosphine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C6H5CH2Cl+P(NMe2)3→C6H5CH2P(NMe2)3Cl
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .
化学反応の分析
Types of Reactions
Benzyltris(dimethylaminato)phosphorus(1+) chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles.
Oxidation Reactions: The phosphorus center can be oxidized to form different oxidation states.
Reduction Reactions: The compound can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as halides, alkoxides, and amines.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various phosphonium salts, while oxidation can lead to phosphine oxides .
科学的研究の応用
Benzyltris(dimethylaminato)phosphorus(1+) chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and other phosphorus-containing compounds.
Biology: Investigated for its potential use in biochemical assays and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of Benzyltris(dimethylaminato)phosphorus(1+) chloride involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus center can participate in various bonding interactions, making it a versatile reagent in chemical transformations. The molecular targets and pathways involved are primarily related to its reactivity with other chemical species .
類似化合物との比較
Similar Compounds
Triphenylphosphine: A common phosphorus compound used in organic synthesis.
Tris(dimethylamino)phosphine: Similar in structure but lacks the benzyl group.
Benzylphosphonic Acid: Contains a benzyl group but differs in its oxidation state and functional groups.
Uniqueness
Benzyltris(dimethylaminato)phosphorus(1+) chloride is unique due to its combination of a benzyl group with three dimethylaminato groups bonded to a phosphorus center.
特性
CAS番号 |
36636-04-1 |
|---|---|
分子式 |
C13H25ClN3P |
分子量 |
289.78 g/mol |
IUPAC名 |
benzyl-tris(dimethylamino)phosphanium;chloride |
InChI |
InChI=1S/C13H25N3P.ClH/c1-14(2)17(15(3)4,16(5)6)12-13-10-8-7-9-11-13;/h7-11H,12H2,1-6H3;1H/q+1;/p-1 |
InChIキー |
YFZFPCHXUXSTTM-UHFFFAOYSA-M |
正規SMILES |
CN(C)[P+](CC1=CC=CC=C1)(N(C)C)N(C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


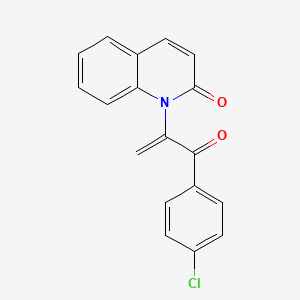
![1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one](/img/structure/B12666887.png)
